1-(3-Aminophenyl)-3-ethylurea
Description
1-(3-Aminophenyl)-3-ethylurea is a urea derivative characterized by a phenyl ring substituted with an amino group at the meta position and an ethyl group attached to the urea moiety. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility.
Properties
IUPAC Name |
1-(3-aminophenyl)-3-ethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-11-9(13)12-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUVEYUHJHEDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306586 | |
| Record name | N-(3-Aminophenyl)-N′-ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41402-59-9 | |
| Record name | N-(3-Aminophenyl)-N′-ethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41402-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Aminophenyl)-N′-ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3-ethylurea typically involves the reaction of 3-nitroaniline with ethyl isocyanate. The process begins with the reduction of 3-nitroaniline to 3-aminophenylamine, followed by the reaction with ethyl isocyanate under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(3-Aminophenyl)-3-ethylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-3-ethylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between 1-(3-Aminophenyl)-3-ethylurea and its analogs:
Key Observations
- Substituent Effects on Lipophilicity: The chloro and methyl groups in 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)urea increase hydrophobicity, making it less water-soluble than this compound .
- Steric and Electronic Modifications: Dimethyl substitution on the urea (e.g., 1-(3-amino-4-methylphenyl)-3,3-dimethylurea) reduces hydrogen-bonding capacity due to steric hindrance, which may alter interactions with biological targets . The ethyl group in this compound balances lipophilicity and solubility, whereas the aminomethyl group in 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride enhances solubility via protonation .
- Synthetic Accessibility: Multi-gram synthesis of urea derivatives like 1-(3-dimethylaminopropyl)-3-ethylurea (EDU) involves coupling amines with isocyanates or carbamates under mild conditions . Similar methods likely apply to this compound, though purification challenges may arise due to polar functional groups.
Pharmacological Implications
- Amino Group Positioning: The meta-amino group in this compound is critical for interactions with biological targets (e.g., kinases or GPCRs), as seen in cabergoline, a urea-containing ergot alkaloid derivative .
- Salt Forms: Hydrochloride salts (e.g., 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride) improve bioavailability, a strategy applicable to the parent compound for drug formulation .
Biological Activity
1-(3-Aminophenyl)-3-ethylurea is an organic compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, along with relevant case studies and research findings.
Chemical Structure
This compound features an amine group attached to a phenyl ring, with an ethylurea moiety. Its chemical formula is CHNO.
Synthesis
The compound is synthesized through the reaction of 3-nitroaniline with ethyl isocyanate. The synthesis involves:
- Reduction of 3-nitroaniline to 3-aminophenylamine.
- Reaction with ethyl isocyanate under controlled conditions to yield this compound.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related amides have shown significant anticonvulsant activity in rodent models, suggesting that modifications to the urea structure can enhance efficacy .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : The compound could modulate receptor activity, influencing neuronal excitability and synaptic transmission .
Case Studies
Several studies have explored the effects of structurally similar compounds on biological systems:
- A study on related aminobenzenes demonstrated their ability to inhibit GSK-3β activity, which is crucial in various signaling pathways and disease states, including neurodegenerative disorders .
- Another investigation into thioamide derivatives showed promising results in reducing in vitro GSK-3β activity, suggesting a potential pathway for therapeutic applications .
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to novel pharmaceuticals targeting various diseases.
Industrial Use
In addition to its medicinal applications, this compound is utilized in the production of polymers and advanced materials due to its chemical properties and stability.
Comparative Biological Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
